

ARN14974 as an acid ceramidase inhibitor

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Compound Name:	ARN14974	
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An In-depth Technical Guide to ARN14974, a Potent Acid Ceramidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Acid ceramidase (ASAH1) is a lysosomal cysteine amidase that plays a critical role in sphingolipid metabolism by catalyzing the hydrolysis of pro-apoptotic ceramide into sphingosine and a free fatty acid.[1][2] This enzymatic action is a key regulatory point in the sphingolipid rheostat, controlling the cellular balance between ceramide, which promotes apoptosis and cell cycle arrest, and sphingosine, which is the precursor for the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1][3] In numerous pathologies, particularly in cancer, ASAH1 is overexpressed, leading to a decrease in intracellular ceramide levels and conferring resistance to chemotherapy and radiation.[2][3][4] This has positioned ASAH1 as a compelling therapeutic target for diseases characterized by aberrant cell survival and proliferation.[1][5]

ARN14974, a member of the benzoxazolone carboxamide class of compounds, has emerged as a potent, systemically active, and covalent inhibitor of intracellular acid ceramidase.[6][7] Its ability to effectively modulate ceramide levels in vitro and in vivo makes it a valuable chemical probe for studying the roles of sphingolipid metabolism in health and disease and a promising scaffold for the development of novel therapeutic agents.[7] This guide provides a comprehensive overview of ARN14974, including its mechanism of action, quantitative data, relevant signaling pathways, and detailed experimental protocols.



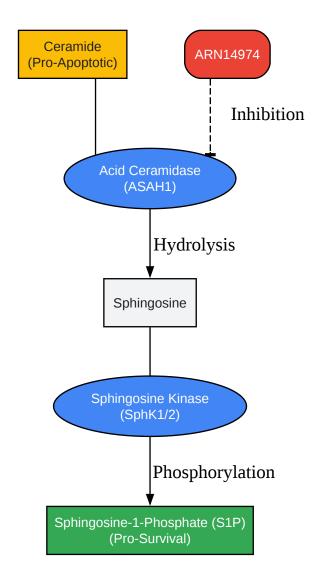
**Core Compound Details** 

Property	Value	Reference
Compound Name	ARN14974	[6]
Synonym	Acid Ceramidase Inhibitor 17a	[6]
Chemical Class	Benzoxazolone carboxamide	[6][7]
CAS Number	1644158-57-5	[6]
Molecular Formula	C24H21FN2O3	[6]
Molecular Weight	404.4 g/mol	[6]
Solubility	DMF: 2 mg/ml; DMSO: 2 mg/ml	[6]

### **Mechanism of Action**

**ARN14974** functions as a potent inhibitor of acid ceramidase (ASAH1).[7] It is proposed to form a covalent bond with the catalytic cysteine residue within the active site of the enzyme, thereby irreversibly inactivating it.[7] By blocking ASAH1 activity, **ARN14974** prevents the degradation of ceramide. This inhibition leads to a significant accumulation of various ceramide species within the cell and a corresponding decrease in the levels of sphingosine and its downstream metabolite, S1P.[6] The resulting shift in the ceramide/S1P ratio re-engages ceramide-mediated signaling pathways, which can trigger apoptosis and overcome therapeutic resistance.[1][8]





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Figure 1: ARN14974 Mechanism of Action.

# Quantitative Data In Vitro Activity

ARN14974 demonstrates potent inhibition of ASAH1 in biochemical and cellular assays.



Parameter	Value	Cell Line <i>l</i> System	Comments	Reference
IC50	79 nM	Recombinant human ASAH1	Biochemical assay measuring enzymatic activity.	[6]
Cellular Activity	0.1 - 20 μΜ	SW403 adenocarcinoma cells	Inhibits ASAH1 activity, increases ceramide, and reduces sphingosine levels.	[6]
Cellular Activity	0.1 - 20 μΜ	RAW 264.7 murine macrophages	Inhibits ASAH1 activity, increases ceramide, and reduces sphingosine levels.	[6]

# **In Vivo Efficacy**

Systemic administration of **ARN14974** has been shown to effectively inhibit ASAH1 activity across multiple tissues in mouse models.

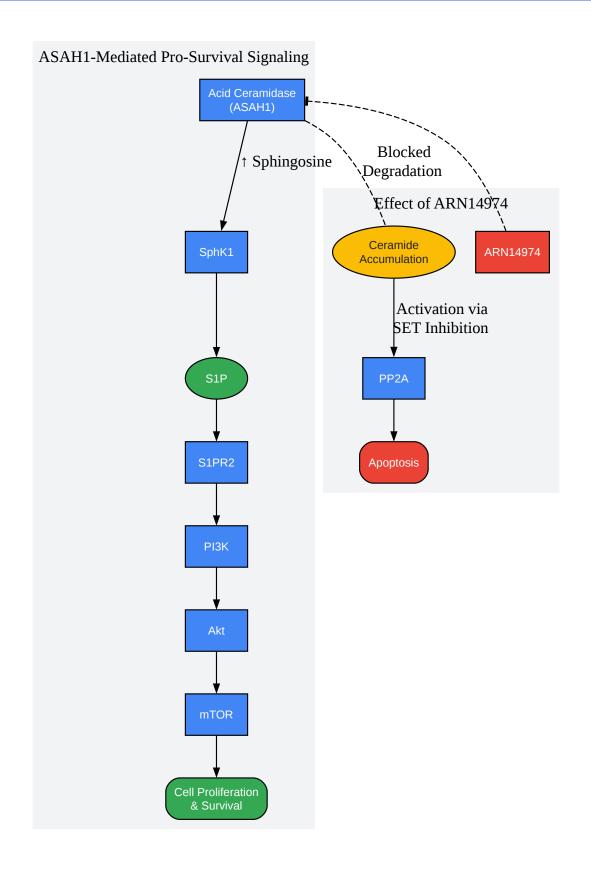


Parameter	Value	Animal Model	Key Findings	Reference
Dose	10 mg/kg (i.v.)	Mouse	Reduced ASAH1 activity in brain, liver, heart, lungs, and kidney.	[6]
Pharmacodynam ic Effect	N/A	Mouse	Significantly increased pulmonary ceramide levels.	[6]
Antitumor Effect	N/A	Tsc2+/- mice	Synergistically inhibited renal cystadenoma growth when combined with rapamycin.	[7]

# Signaling Pathways Modulated by ASAH1 Inhibition

The inhibition of ASAH1 by **ARN14974** has profound effects on downstream signaling cascades that govern cell fate. Overexpression of ASAH1 in cancer cells drives a pro-survival state, primarily through the S1P-mediated activation of the PI3K/Akt pathway.[3] By blocking this initial step, **ARN14974** can reverse this effect and restore apoptotic signaling.





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Figure 2: Downstream Signaling Consequences of ASAH1 Inhibition.



# Experimental Protocols In Vitro Acid Ceramidase Activity Assay (Fluorogenic)

This protocol is adapted from high-throughput screening methods to measure ASAH1 activity in cell lysates or with recombinant enzymes.[9]

#### Materials:

- Fluorogenic Substrate: RBM14-C12 (N-(12-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl)-D-erythro-sphingosine)
- Assay Buffer: Sodium acetate buffer (pH 4.5) with 0.1% Triton X-100
- Stop Solution: Chloroform/Methanol (2:1, v/v)
- Recombinant human ASAH1 or cell lysate
- ARN14974 or other test compounds
- 96-well black, clear-bottom plates
- Fluorometer (Excitation: 465 nm, Emission: 540 nm)

#### Procedure:

- Prepare serial dilutions of ARN14974 in DMSO, then dilute further in Assay Buffer to the desired final concentrations.
- In a 96-well plate, add 10 μL of the diluted compound or vehicle control (DMSO in Assay Buffer).
- Add 70 μL of recombinant ASAH1 or cell lysate (pre-quantified for protein concentration)
   diluted in Assay Buffer to each well.
- Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding 20  $\mu$ L of the RBM14-C12 substrate (final concentration typically 5-10  $\mu$ M).



- Incubate the reaction for 30-60 minutes at 37°C, protected from light.
- Stop the reaction by adding 150 μL of Stop Solution to each well.
- Centrifuge the plate to separate the phases.
- Carefully transfer the upper aqueous phase to a new black 96-well plate.
- Read the fluorescence of the liberated fluorophore (NBD) using a plate reader.
- Calculate percent inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

## **Cellular Viability (MTT Assay)**

This protocol assesses the effect of ASAH1 inhibition on the viability of cancer cells, such as glioblastoma stem-like cells (GSCs).[1]

#### Materials:

- GSCs or other target cell lines (e.g., U87MG, SW403)
- Complete cell culture medium
- ARN14974
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plates
- Microplate reader (absorbance at 570 nm)

#### Procedure:

• Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium. Allow cells to adhere overnight.

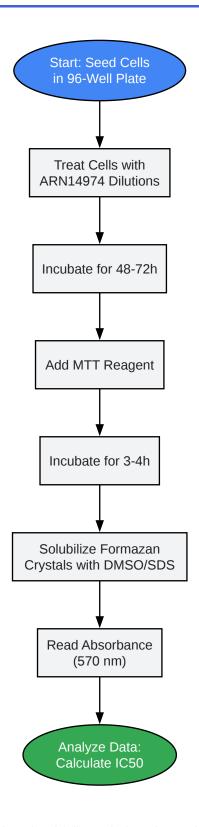






- Prepare serial dilutions of ARN14974 in complete medium.
- Remove the old medium from the cells and add 100 μL of the medium containing the different concentrations of **ARN14974** or vehicle control (DMSO).
- Incubate the cells for 48-72 hours at 37°C in a CO<sub>2</sub> incubator.
- Add 20 μL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add 150  $\mu L$  of Solubilization Buffer to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells and plot the doseresponse curve to determine the IC<sub>50</sub>.





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Figure 3: Experimental Workflow for Cellular Viability (MTT) Assay.

## Conclusion



ARN14974 is a highly potent and specific inhibitor of acid ceramidase that has proven effective in both cellular and animal models. Its ability to robustly increase intracellular ceramide levels by blocking their degradation provides a powerful tool for investigating the complex roles of sphingolipids in cell signaling and disease pathogenesis. The data summarized herein underscore the potential of ASAH1 inhibition as a therapeutic strategy, particularly in oncology. The detailed protocols and pathway diagrams serve as a practical resource for researchers aiming to explore the function of ASAH1 and the therapeutic utility of its inhibitors. Further investigation into the pharmacokinetics, safety profile, and efficacy of benzoxazolone carboxamides like ARN14974 is warranted to advance this class of compounds toward clinical applications.

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